Dihexa

描述

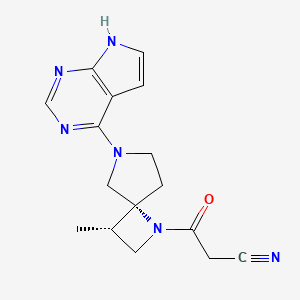

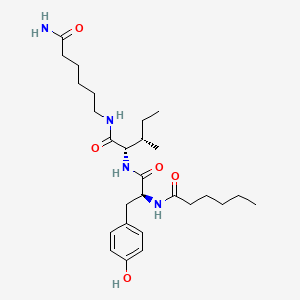

六肽,又称N-己酰-酪氨酸-异亮氨酸-(6) 氨基己酰胺,是一种源自血管紧张素 IV 的寡肽。它与肝细胞生长因子具有高亲和力,并增强其在受体 c-Met 上的活性。 该化合物已被发现能显著改善阿尔茨海默病样精神障碍动物模型的认知功能 .

科学研究应用

六肽在科学研究中有着广泛的应用,特别是在神经科学和药理学领域。 研究表明,它可以改善阿尔茨海默病动物模型的认知功能和记忆力 . 在细胞生物学中,六肽已被发现能促进神经发生并保护组织免受损伤 . 它能够增强突触连接并促进新神经元的生长,使其成为研究大脑功能和神经可塑性的宝贵工具 .

作用机制

生化分析

Biochemical Properties

Dihexa binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . This interaction plays a crucial role in synaptic plasticity and neurotrophic support .

Cellular Effects

This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It has been shown to improve cognitive function by enhancing memory and learning . This compound’s efficacy in improving neural connectivity and synaptic density points to its potential to significantly improve cognitive functions that have been compromised by disease or injury .

Molecular Mechanism

This compound’s mechanism of action involves the potentiation of hepatocyte growth factor (HGF) and its receptor, c-Met . This brain-derived neurotrophic function also prevents neurological disorders from forming . This compound’s unique mechanism of action distinguishes it within the field of neuropharmacology, particularly in its ability to tackle neurodegenerative diseases and cognitive impairments .

Temporal Effects in Laboratory Settings

While there is limited clinical data available on the long-term effects of this compound, it is still under research and not widely used in clinical settings .

Dosage Effects in Animal Models

In animal models of cognitive deficit, this compound improved performance on spatial working memory and passive avoidance tasks . It has been shown to improve cognitive function by enhancing memory and learning in people .

Metabolic Pathways

This compound is a derivative of angiotensin IV, which is part of the renin-angiotensin system that the aldosterone hormone is also a part of . By binding to hepatocyte growth factor (HGF), this compound increases HGF’s activity while lowering harmful chemical reactions in the body .

Transport and Distribution

This compound, a small molecule peptide, is particularly notable for its ability to penetrate the brain and facilitate the repair and growth of neurons, a critical aspect in addressing cognitive decline . This structure allows it to effectively cross the blood-brain barrier, a crucial feature for healthy brain function and neurological effectiveness .

准备方法

六肽通过一系列肽偶联反应合成。合成路线包括己酸与酪氨酸的偶联,然后加入异亮氨酸和氨基己酸。 反应条件通常涉及使用偶联试剂,如 N,N'-二异丙基碳二亚胺和 1-羟基苯并三唑在二甲基甲酰胺等有机溶剂中 . 工业生产方法可能涉及固相肽合成,这使得可以在固体载体上有效地组装肽链 .

化学反应分析

六肽主要进行肽键形成和水解反应。它在生理条件下稳定,不易氧化或还原。 其合成中常用的试剂包括 N,N'-二异丙基碳二亚胺、1-羟基苯并三唑和二甲基甲酰胺 . 这些反应形成的主要产物是六肽本身,可以使用高效液相色谱等技术对其进行纯化 .

相似化合物的比较

属性

IUPAC Name |

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVNVNAVKZSPT-JTJYXVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032895 | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401708-83-5 | |

| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)